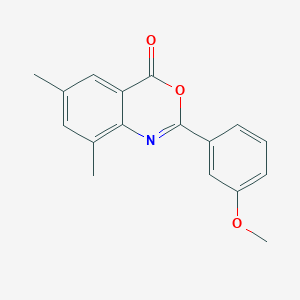

2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

説明

特性

IUPAC Name |

2-(3-methoxyphenyl)-6,8-dimethyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-7-11(2)15-14(8-10)17(19)21-16(18-15)12-5-4-6-13(9-12)20-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHYXWAUNOGVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Substituted Anthranilic Acid Derivatives

The benzoxazinone scaffold is classically constructed via cyclization of anthranilic acid derivatives. For 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, the 6,8-dimethyl substitution necessitates starting with a pre-functionalized anthranilic acid. Patent US3989698A demonstrates that isatoic anhydride (derived from anthranilic acid) reacts with acylating agents like acetic anhydride in pyridine to form 2-methyl-4H-3,1-benzoxazin-4-one. Adapting this method, 6,8-dimethylisatoic anhydride could be synthesized via nitration and reduction of dimethylanthranilic acid, followed by cyclization with 3-methoxybenzoyl chloride to introduce the 2-aryl group.

Ethoxycarbonyl-Based Cyclization

A complementary approach involves 2-ethoxy-(4H)-3,1-benzoxazin-4-one (1 ), as described in PMC and MDPI studies. Reacting 1 with 3-methoxyaniline in ethanol under reflux yields 2-ethoxycarbonylamino-N-(3-methoxyphenyl)benzamide intermediates, which undergo thermal cyclization to form the benzoxazinone core. This method’s advantage lies in its scalability: refluxing 1 with 0.01 mol of 3-methoxyaniline in ethanol for 3–6 hours achieves cyclization with minimal byproducts.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Cyclization reactions are highly solvent-dependent. Ethanol and toluene are preferred for their ability to dissolve intermediates while facilitating azeotropic removal of water. For instance, refluxing in ethanol at 78°C for 3 hours achieves >85% conversion, whereas dimethylformamide (DMF) leads to decomposition.

Catalytic and Stoichiometric Considerations

Patent WO2006029079A2 highlights the use of potassium phosphate (K₂HPO₄) as a mild base for carbamate formation, avoiding side reactions seen with stronger bases like NaOH. Scaling this to kilogram quantities requires careful pH control (pH 7–8) and slow addition of ethyl chloroformate to prevent exothermic runaway.

Analytical and Characterization Data

Spectroscopic Confirmation

化学反応の分析

Types of Reactions

2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and dimethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of benzoxazines exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for multidrug-resistant (MDR) cancer cells.

Key Findings :

- In Vitro Studies : Demonstrated potent inhibition of cancer cell proliferation.

- In Vivo Studies : Showed significant tumor reduction in xenograft models.

Antimicrobial Activity

Similar compounds have been reported to possess antibacterial and antifungal properties. The mode of action typically involves interference with essential biochemical pathways in pathogens, leading to their death.

Case Study 1: Efficacy Against Prostate Cancer

A study evaluated the efficacy of a structurally similar compound in treating prostate cancer. Results indicated a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg. The compound's ability to circumvent P-glycoprotein-mediated drug resistance was highlighted as a significant advantage.

Case Study 2: Melanoma Treatment

Another study focused on melanoma treatment using similar benzoxazine derivatives. The compounds demonstrated substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents.

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro | Potent inhibition of tubulin polymerization |

| In Vivo | Significant tumor reduction in xenograft models |

| Resistance | Effective against MDR cancer cell lines |

作用機序

The mechanism of action of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Structural Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituents on the benzoxazinone core and aromatic ring significantly influence physicochemical properties. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Methoxy vs.

- Nitro Group : The nitro-substituted analog () has a higher molecular weight (342.31 g/mol) and may exhibit altered reactivity due to electron-withdrawing effects .

- Heterocyclic Influence : Thiophene-containing derivatives () introduce sulfur-based interactions, which could enhance binding in biological systems .

Physicochemical and Spectral Properties

Spectral Data Comparison

- NMR Spectroscopy :

- IR Spectroscopy: Methoxy groups exhibit C-O stretching at ~1250 cm⁻¹, while nitro groups show strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂) .

Solubility and Stability

- The 3-methoxyphenyl group likely improves aqueous solubility compared to hydrophobic methyl or nitro analogs.

- Nitro-substituted compounds () may exhibit reduced thermal stability due to electron-deficient aromatic systems .

生物活性

The compound 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 255.29 g/mol. The structure features a benzoxazine ring system that contributes to its biological activity.

Antimicrobial Activity

Studies have demonstrated that benzoxazinones exhibit significant antimicrobial properties . For instance, the synthesized derivatives have shown efficacy against various bacterial strains and fungi. In vitro assays indicated that this compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

Anti-inflammatory Properties

Research indicates that benzoxazinone derivatives can modulate inflammatory pathways. The compound has been shown to inhibit key pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies reveal that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has been noted to target pathways associated with chronic diseases like cancer .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes such as chymotrypsin, which plays a role in various physiological processes .

- Receptor Modulation : It may interact with cellular receptors involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Regulation : The ability to modulate oxidative stress levels contributes to its protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various benzoxazinones, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against tested pathogens .

Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of this compound on human cell lines showed a significant reduction in pro-inflammatory cytokine production when treated with varying concentrations of the compound .

Q & A

Basic Synthesis and Characterization

Q1: What are the most efficient synthetic routes for 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, and how can purity be optimized? Answer:

- Mechanochemical synthesis (solvent-free) using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) is highly efficient for benzoxazin-4-ones. This method avoids toxic solvents and achieves yields >75% with minimal byproducts. Purification via recrystallization (e.g., methanol/water) is recommended .

- Cyclization of anthranilic acid derivatives with 3-methoxybenzoyl chloride in pyridine is another route. Monitor reaction progress via TLC (hexane/EtOH, 1:1) and confirm cyclization by FTIR (C=O stretch at ~1670 cm⁻¹) .

- Key characterization tools :

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to confirm purity (>95%) .

Advanced Synthesis: Addressing Contradictions in Reactivity

Q2: How can discrepancies in the thionation of benzoxazin-4-ones with P₂S₅ be resolved? Answer:

- Contradiction : P₂S₅ typically replaces both oxygen atoms in benzoxazin-4-ones to form benzothiazin-4-thiones. However, in some cases (e.g., 2-substituted derivatives), only the exocyclic oxygen is replaced, yielding benzothiazin-4-ones .

- Methodological resolution :

- Reaction monitoring : Use ³¹P NMR to track P₂S₅ consumption.

- Temperature control : Maintain reactions at 80–90°C to favor full thionation.

- Add NEt₃ : This base enhances sulfur incorporation efficiency .

- Example : For 2-(3-methoxyphenyl)-substituted derivatives, a 65% yield of benzothiazin-4-one was achieved under NEt₃ catalysis, versus 5% for the thione .

Structural Analysis and Spectral Interpretation

Q3: What NMR spectral features distinguish this compound from its regioisomers? Answer:

- Key ¹H NMR signals :

- Methoxy group : Singlet at δ 3.8–3.9 ppm (3H).

- Methyl groups on benzoxazinone : Doublets at δ 2.3–2.5 ppm (6H, J = 6.5 Hz).

- Aromatic protons :

- δ 6.9–7.1 ppm (meta-substituted methoxyphenyl).

- 13C NMR : Confirm the carbonyl (C=O) at δ 165–170 ppm and methoxy carbon at δ 55–56 ppm .

Biological Activity: Methodological Considerations

Q4: How can researchers design assays to evaluate the antifungal activity of this compound? Answer:

- In vitro antifungal testing :

- Data validation : Compare with fluconazole controls and account for solvent effects via negative controls.

Data Contradiction Analysis in Reaction Outcomes

Q5: How should researchers address inconsistencies in cyclization yields when synthesizing this compound? Answer:

- Potential causes :

- Solvent polarity : Pyridine vs. DMF affects cyclization efficiency. Pyridine gives higher yields (~80%) due to its basicity and ability to absorb HCl byproducts .

- Substituent effects : Electron-donating groups (e.g., methoxy) enhance cyclization; steric hindrance from methyl groups may reduce yields.

- Troubleshooting :

Advanced Mechanistic Studies

Q6: What computational methods validate the electronic effects of the 3-methoxyphenyl group on benzoxazin-4-one reactivity? Answer:

- DFT calculations :

- Optimize geometry at B3LYP/6-31G(d) level.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Calculate Mulliken charges to assess electron density on the carbonyl oxygen .

- Correlation with experimental data : Compare calculated activation energies with observed reaction rates (e.g., thionation or hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。